Cas no 113806-28-3 ((2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone)

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone is a chiral oxazolidinone derivative widely employed as an auxiliary in asymmetric synthesis. Its rigid, stereodefined structure facilitates highly diastereoselective reactions, particularly in enolate alkylations, aldol additions, and Diels-Alder transformations. The compound’s benzoyl and phenyl substituents enhance steric control, enabling precise induction of chirality in target molecules. Its crystalline nature ensures ease of handling and purification, while its stability under various reaction conditions makes it a reliable choice for complex synthetic routes. This auxiliary is particularly valued in pharmaceutical and fine chemical synthesis for its ability to deliver high enantiomeric excess in intermediates. Its recyclability further underscores its utility in cost-sensitive applications.
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone structure
113806-28-3 structure
Product Name:(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
CAS No:113806-28-3
MF:C17H15NO3
MW:281.305904626846
CID:130286
PubChem ID:11065866
Update Time:2025-05-27

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Chemical and Physical Properties

Names and Identifiers

    • 5-Oxazolidinone,3-benzoyl-4-methyl-2-phenyl-, (2R,4S)-
    • (2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
    • (+)-(2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
    • (2R-trans)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
    • (2S,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
    • AKOS025294105
    • 5-Oxazolidinone, 3-benzoyl-4-methyl-2-phenyl-, (2R,4S)-
    • 113806-28-3
    • SCHEMBL9004098
    • (2R,4S)-3-benzoyl-4-methyl-2-phenyl-1,3-oxazolidin-5-one
    • (2R,4S)-3-Benzoyl-4-methyl-2-phenyloxazolidin-5-one
    • Inchi: 1S/C17H15NO3/c1-12-17(20)21-16(14-10-6-3-7-11-14)18(12)15(19)13-8-4-2-5-9-13/h2-12,16H,1H3/t12-,16+/m0/s1
    • InChI Key: XWBOGYZALFWLOF-BLLLJJGKSA-N
    • SMILES: O1C([C@H](C)N(C(C2C=CC=CC=2)=O)[C@H]1C1C=CC=CC=1)=O

Computed Properties

  • Exact Mass: 281.10500
  • Monoisotopic Mass: 281.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 2
  • Complexity: 397
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 46.6Ų

Experimental Properties

  • PSA: 46.61000
  • LogP: 2.71080

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B208220-100mg
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
113806-28-3
100mg
$ 184.00 2023-04-19
TRC
B208220-500mg
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
113806-28-3
500mg
$ 850.00 2023-04-19
TRC
B208220-1g
(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone
113806-28-3
1g
$ 1464.00 2023-04-19

(2R,4S)-3-Benzoyl-4-methyl-2-phenyl-5-oxazolidinone Production Method

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